molecular formula C21H22N2O6 B5289383 2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]propanoic acid

2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]propanoic acid

Cat. No.: B5289383
M. Wt: 398.4 g/mol
InChI Key: ZDTZHARXAYPSFL-PDGQHHTCSA-N
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Description

2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]propanoic acid is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and a propanoic acid moiety

Preparation Methods

The synthesis of 2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Step 1: Formation of the methoxyphenyl intermediate through a reaction involving methoxybenzene and a suitable formylating agent.

    Step 2: Coupling of the intermediate with an amine to form the formamido derivative.

    Step 3: Further reaction with a propanoic acid derivative to yield the final product.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

Similar compounds to 2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]propanoic acid include other methoxyphenyl derivatives and formamido compounds. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of methoxyphenyl and propanoic acid moieties, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • 4-Methoxyphenylformamide
  • 2-Methoxyphenylpropanoic acid
  • N-(4-Methoxyphenyl)formamide

This article provides a comprehensive overview of 2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-13(21(26)27)22-20(25)18(12-14-4-8-16(28-2)9-5-14)23-19(24)15-6-10-17(29-3)11-7-15/h4-13H,1-3H3,(H,22,25)(H,23,24)(H,26,27)/b18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTZHARXAYPSFL-PDGQHHTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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